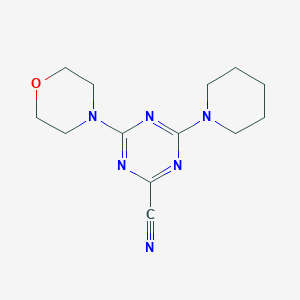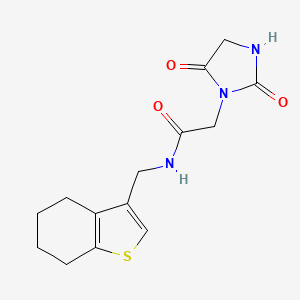![molecular formula C19H22N4O2 B5616677 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5616677.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide, also known as QM-1, is a chemical compound that has been the subject of extensive scientific research due to its potential use in the development of new drugs. QM-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cell growth and division. N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide in lab experiments is that it has been shown to exhibit low toxicity in vitro. However, one limitation is that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide. One area of interest is the development of new drugs based on the structure of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide. Another area of research could focus on the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to better understand the mechanism of action of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide involves a multi-step process that begins with the reaction of 8-methoxyquinoline-5-carbaldehyde with methylamine to produce the intermediate N-methyl-N-[(8-methoxyquinolin-5-yl)methyl]methanamine. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to yield the final product, N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide.
Aplicaciones Científicas De Investigación
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide has been the subject of numerous scientific studies due to its potential applications in drug development. One area of research has focused on the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide as a potential treatment for cancer. Studies have shown that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-16(23-12-6-11-21-23)19(24)22(2)13-14-8-9-17(25-3)18-15(14)7-5-10-20-18/h5-12,16H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPDUZVSAJKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=C2C=CC=NC2=C(C=C1)OC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)
![N-(5-chloro-2-methoxybenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5616624.png)

![1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5616629.png)
![8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616635.png)

![(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5616650.png)
![3'-(4-methoxyphenyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5616657.png)
![N-[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5616662.png)
![7-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5616669.png)
![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5616709.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5616713.png)